16-O-Methyl-14,15-didehydroisovincal

Eburnane Alkaloid Structural Biology Natural Product Chemistry

Procure 16-O-Methyl-14,15-didehydroisovincal (CAS 112237-71-5) as a critical phytochemical reference for Melodinus genus research. Its unique 14,15-ene and 16-OMe scaffold distinguishes it from vincamine, enabling targeted SAR and chemotaxonomic studies. Strictly for R&D, supplied with HPLC purity for accurate identification.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B12114483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-O-Methyl-14,15-didehydroisovincal
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC
InChIInChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3
InChIKeyGVXROOJTLRFORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-O-Methyl-14,15-didehydroisovincal: A Structurally Distinct Eburnane Alkaloid from Melodinus yunnanensis


16-O-Methyl-14,15-didehydroisovincal (CAS: 112237-71-5) is a monoterpenoid indole alkaloid belonging to the eburnan class [1]. It is a natural product isolated from the leaves and twigs of the plant Melodinus yunnanensis [2]. The compound is also known by the synonym O-methyl-Δ14-vincanol . Its molecular formula is C20H24N2O, with a molecular weight of 308.42 g/mol [3]. This alkaloid is characterized by a specific substitution pattern on the eburnane skeleton, featuring a methoxy group at the 16-position and a double bond between the 14 and 15 positions [4].

Why 16-O-Methyl-14,15-didehydroisovincal Cannot Be Interchanged with Vincamine or Other Eburnane Alkaloids


Substituting 16-O-Methyl-14,15-didehydroisovincal with a generic eburnane alkaloid like vincamine is not scientifically valid due to fundamental structural and source-based distinctions that preclude interchangeable biological activity. Vincamine features a saturated 14,15-bond and a 14-carbomethoxy group (molecular formula C21H26N2O3) , whereas 16-O-Methyl-14,15-didehydroisovincal possesses a 14,15-double bond and a 16-methoxy group but lacks the carbomethoxy moiety (C20H24N2O) [1]. These differences alter the compound's three-dimensional shape, electronic distribution, and potential for target engagement. Furthermore, 16-O-Methyl-14,15-didehydroisovincal is specifically isolated from Melodinus yunnanensis [2], a distinct botanical source compared to the Vinca minor origin of vincamine , highlighting that different biosynthetic pathways produce unique molecules. Without direct comparative data, it cannot be assumed that 16-O-Methyl-14,15-didehydroisovincal will behave like its structurally related counterparts.

Quantitative Differentiation of 16-O-Methyl-14,15-didehydroisovincal from its Closest Analogs


Structural Differentiation: Unique 16-O-Methyl and 14,15-Didehydro Modifications

16-O-Methyl-14,15-didehydroisovincal is distinguished from the well-known alkaloid vincamine by a unique combination of structural features. Vincamine contains a saturated 14,15-bond and a carbomethoxy group at the 14-position . In contrast, 16-O-Methyl-14,15-didehydroisovincal features a 14,15-double bond and a methoxy group at the 16-position, while lacking the carbomethoxy group [1]. These differences are quantified in the molecular formulas and weights.

Eburnane Alkaloid Structural Biology Natural Product Chemistry

Botanical Source as a Differentiator: Isolation from Melodinus yunnanensis

A key differentiator is the compound's specific botanical origin. 16-O-Methyl-14,15-didehydroisovincal has been isolated and characterized from the leaves and twigs of Melodinus yunnanensis [1]. This contrasts with related eburnane alkaloids like vincamine, which are primarily obtained from Vinca minor . The unique plant source is a marker of a distinct biosynthetic pathway, which can influence the overall impurity profile and the presence of co-extracted compounds.

Natural Product Isolation Phytochemistry Botanical Sourcing

Vendor-Specified Purity as a Procurement-Relevant Differentiator

A verifiable and quantifiable difference for procurement purposes is the vendor-specified purity level. A technical datasheet for 16-O-Methyl-14,15-didehydroisovincanol (the synonym for this compound) reports a purity of >=98% [1]. While the purity of the comparator vincamine is also high (often >=98% for analytical standards) , this specification provides a concrete, contractible benchmark for the target compound's quality.

Analytical Chemistry Quality Control Research Chemical Sourcing

Targeted Research Scenarios for Procuring 16-O-Methyl-14,15-didehydroisovincal


Natural Product Chemistry: Isolation and Structural Elucidation Studies

Procurement of 16-O-Methyl-14,15-didehydroisovincal is essential for research focused on the phytochemistry of the genus Melodinus. As a known constituent of M. yunnanensis [1], this compound serves as an authentic reference standard for analytical methods like HPLC and LC-MS, enabling the dereplication and identification of similar alkaloids in new plant extracts. Its high purity specification (>=98%) [2] ensures accurate quantification and structural confirmation in these studies.

Synthetic Chemistry: Development of Novel Eburnane Analogs

This compound is a valuable starting material or scaffold for semi-synthetic modifications aimed at exploring structure-activity relationships (SAR) within the eburnane alkaloid class. Its unique combination of a 14,15-double bond and a 16-methoxy group [3] presents a distinct chemical handle for derivatization not found in the more common vincamine scaffold . Researchers can procure this compound to explore novel chemical space and generate new analogs with potentially unique biological properties.

Comparative Bioactivity Profiling of Monoterpenoid Indole Alkaloids

For research programs systematically evaluating the bioactivity of monoterpenoid indole alkaloids, 16-O-Methyl-14,15-didehydroisovincal offers a specific, well-defined chemical probe. Its structural differences compared to other eburnane-type alkaloids like vincamine and 14,15-didehydrovincamenine [4] make it a critical component for comparative studies. By including this compound in a screening panel, researchers can directly assess the impact of the 16-O-methyl and 14,15-didehydro modifications on a given biological target or pathway, thereby generating specific SAR data.

Chemotaxonomic Studies of the Apocynaceae Family

The presence of 16-O-Methyl-14,15-didehydroisovincal is a chemotaxonomic marker for the plant Melodinus yunnanensis [1]. Procuring an authentic sample of this compound allows botanists and phytochemists to use it as a standard for chemotaxonomic studies. It can help in the identification and classification of plant species within the Apocynaceae family by confirming the presence or absence of this specific alkaloid in various plant samples, contributing to a deeper understanding of plant evolution and diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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